Bromoethane-1,1,2,2-d4
Overview
Description
Bromoethane-1,1,2,2-d4 is a deuterated compound, which means that it contains the isotope deuterium (D) instead of the common hydrogen (H). This type of compound is often used in scientific research, particularly in the field of chemistry, to trace reactions and understand mechanisms due to the different mass of deuterium compared to hydrogen. The synthesis of such compounds, including 1,2-dibromoethane-d4, has been described and involves the reaction of acetylene and hydrogen bromide to give high yields of the deuterated dibromoethane .
Synthesis Analysis
The synthesis of deuterated compounds like Bromoethane-1,1,2,2-d4 can be achieved through various methods. For instance, the thermal and photochemical reaction of acetylene with hydrogen bromide has been reported to yield 1,2-dibromoethane-d4 with a high degree of deuterium incorporation . Additionally, the synthesis of 1-bromo-1-lithioethene, a related reagent, has been reported to undergo clean 1,2-addition with aldehydes and ketones, leading to the formation of 2-bromo-1-alken-3-ols .
Molecular Structure Analysis
The molecular structure of deuterated compounds is similar to their non-deuterated counterparts, except for the presence of deuterium atoms. The specific molecular structure of Bromoethane-1,1,2,2-d4 is not detailed in the provided papers, but it can be inferred that the deuterium atoms replace the hydrogen atoms at the 1,1,2,2 positions of the ethane molecule. The molecular structure of related compounds, such as 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, has been determined by X-ray crystallography, revealing details such as puckering of the four-membered ring and the cis- and trans-relationships of substituents .
Chemical Reactions Analysis
The chemical reactivity of Bromoethane-1,1,2,2-d4 would be expected to be similar to that of non-deuterated bromoethane, although the reaction rates may differ due to the isotope effect. The papers provided do not detail reactions specifically involving Bromoethane-1,1,2,2-d4, but they do describe the use of related brominated reagents in organic synthesis. For example, 1-bromo-1-lithioethene has been used to add to aldehydes and ketones, and to trap with various electrophiles . Another example is the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene, which was achieved through a Wittig-Horner reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of Bromoethane-1,1,2,2-d4 would be influenced by the presence of deuterium. For example, the vapor pressure of ethylene-d4 oxide, a related compound, has been measured, providing insights into its physical properties . The chemical properties of brominated compounds can be quite diverse, as illustrated by the synthesis of 1-bromo-3,3-bis(2-bromoethyl)alkanes, which are precursors to other chemicals like quinuclidines and phosphabicyclooctanes . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene have also been studied, showing interesting photoluminescence properties in solution and solid state .
Scientific Research Applications
Kinetics in Gas-Phase Reactions
Research by Sarzyński et al. (2011) focused on the kinetics of gas-phase reactions involving bromoethane. They studied the reaction of chlorine atoms with bromoethane and D-bromoethane, providing insights into the rate constants for H-abstraction and D-abstraction at various temperatures. This research is significant for understanding the behavior of bromoethane in atmospheric chemistry and in industrial processes where gas-phase reactions are involved (Sarzyński, D., et al., 2011).
Effect of External Electric Fields on Bromoethane
Jin et al. (2019) conducted a study on the dissociation characteristics of bromoethane under external electric fields. Their work, which utilized density function theory, provides essential information on the degradation of bromoethane, a significant factor in atmospheric chemistry and environmental protection (Jin, Y., et al., 2019).
Synthesis of Organic Deuterium Compounds
Leitch and Morse (1952) described the synthesis of various organic deuterium compounds, including 1,2-dibromoethane-d4. Their research contributes to the field of synthetic chemistry, particularly in the production of isotopically labeled compounds for scientific studies (Leitch, L. C., & Morse, A. T., 1952).
Conformational Studies in Chemical Physics
The study by Ramasami (2007) explored the gas-phase conformers of 1-bromo-2-iodoethane using advanced theoretical methods. This research enhances our understanding of molecular structure and behavior, which is crucial in fields like material science and molecular engineering (Ramasami, P., 2007).
Applications in Organic Synthesis
Ghasemi et al. (2004) utilized 1-bromo-2-iodoethylene in the synthesis of natural products, demonstrating its role as a central building block in organic synthesis. This showcases the application of bromoethane derivatives in creating complex molecular structures for pharmaceutical and chemical industries (Ghasemi, H., et al., 2004).
Environmental Degradation Studies
Santos and Livingston (1997) investigated the aerobic mineralization of dibromoethane and other brominated compounds. Understanding the biodegradation pathways of these compounds is crucial for environmental remediation and pollution control strategies (Santos, L. M. F. D., & Livingston, A., 1997).
Safety And Hazards
properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584021 | |
Record name | Bromo(1,1,2,2-~2~H_4_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoethane-1,1,2,2-d4 | |
CAS RN |
25854-32-4 | |
Record name | Bromo(1,1,2,2-~2~H_4_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25854-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.